molecular formula C14H25NO5 B1383193 1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate CAS No. 1823275-17-7

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate

Cat. No. B1383193
M. Wt: 287.35 g/mol
InChI Key: ILLSZFQEPSPOFQ-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate” is also known as Ethyl N-Boc-piperidine-4-carboxylate . It has an empirical formula of C13H23NO4 and a molecular weight of 257.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.458 . It has a boiling point of 120-135 °C/0.5 mmHg and a density of 1.046 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate and related compounds are primarily used in the synthesis of various chemical compounds. For instance, research by Çolak et al. (2021) involves the synthesis and characterization of related compounds, utilizing techniques such as FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This particular study focuses on understanding the molecular and crystal structure stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Intermediate in Drug Synthesis

This chemical also acts as an important intermediate in the synthesis of more complex molecules. For instance, Xin-zhi (2011) discusses its role as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. The study outlines an efficient approach for its synthesis, involving a series of steps such as SN2 substitution, borohydride reduction, oxidation, and acylation (Chen Xin-zhi, 2011).

Molecular Packing and Structure Analysis

Studies like that by Didierjean et al. (2004) focus on the molecular packing and structure analysis of similar compounds. The research includes X-ray studies revealing the compounds' form and structure, highlighting their potential in various chemical synthesis processes (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Application in Synthesis of Novel Compounds

Further research explores the use of this chemical in the synthesis of novel compounds. For instance, Nishio et al. (2011) disclose a novel synthetic method for derivatives of related compounds, emphasizing the high selectivity controlled by lithium coordination and steric hindrance caused by tert-butyl ester (Nishio, Uchiyama, Kito, & Nakahira, 2011).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements associated with it are H302 - H315 - H318 - H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSZFQEPSPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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